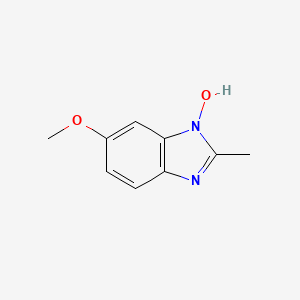

6-Methoxy-2-methyl-benzoimidazol-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-6-methoxy-2-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-6-10-8-4-3-7(13-2)5-9(8)11(6)12/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMRWCVOOQNRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1O)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801251707 | |

| Record name | 1-Hydroxy-6-methoxy-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10066-11-2 | |

| Record name | 1-Hydroxy-6-methoxy-2-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10066-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-6-methoxy-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methoxy-2-methyl-benzoimidazol-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 6-Methoxy-2-methyl-benzoimidazol-1-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a multi-step process commencing with the nitration of a commercially available starting material, followed by a selective reduction and subsequent cyclization to yield the target N-hydroxy-benzimidazole derivative. Detailed experimental protocols for each key transformation are provided below, based on established chemical literature for analogous reactions.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a three-step sequence starting from 4-methoxyacetanilide:

-

Nitration: Introduction of a nitro group ortho to the acetamido group of 4-methoxyacetanilide to form N-(4-methoxy-2-nitrophenyl)acetamide.

-

Selective Reduction: Selective reduction of the nitro group of N-(4-methoxy-2-nitrophenyl)acetamide to a hydroxylamine functionality, yielding N-(2-hydroxylamino-5-methoxyphenyl)acetamide.

-

Cyclization: Acid-catalyzed intramolecular cyclization of N-(2-hydroxylamino-5-methoxyphenyl)acetamide to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the key steps in the synthesis of this compound, based on literature precedents for similar transformations.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.p. (°C) |

| 1 | Nitration | 4-Methoxyacetanilide | N-(4-methoxy-2-nitrophenyl)acetamide | Acetic anhydride, H₂SO₄, HNO₃ | Chlorobenzene | 20-25 | 0.5 | ~99 | 150-151[1] |

| 2 | Selective Reduction | N-(4-methoxy-2-nitrophenyl)acetamide | N-(2-hydroxylamino-5-methoxyphenyl)acetamide | Hydrazine hydrate, Pd/C | Ethanol | 25 | 2-4 | 70-80 (estimated) | N/A |

| 3 | Cyclization | N-(2-hydroxylamino-5-methoxyphenyl)acetamide | This compound | Acetic Acid | N/A | 80-100 | 1-2 | 80-90 (estimated) | N/A |

Experimental Protocols

Step 1: Synthesis of N-(4-methoxy-2-nitrophenyl)acetamide

This procedure is adapted from the nitration of 4-methoxyacetanilide.

Materials:

-

4-Methoxyacetanilide

-

Chlorobenzene

-

Acetic anhydride

-

92% Sulfuric acid

-

62.3% Nitric acid

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve 4-methoxyacetanilide in chlorobenzene.

-

Add acetic anhydride dropwise to the solution. The temperature may rise; maintain it around 65°C.

-

After the addition is complete, stir the mixture for 15 minutes at 65°C.

-

Cool the mixture to approximately 30°C to initiate the precipitation of the acetylated product.

-

Carefully add 92% sulfuric acid while maintaining the temperature between 30-40°C.

-

Cool the mixture further and add 62.3% nitric acid dropwise, ensuring the temperature does not exceed 25°C. The color of the reaction mixture is expected to change from blue to brown.

-

After the addition of nitric acid, stir the reaction mixture for 20 minutes at 20-25°C to complete the reaction.

-

Pour the reaction mixture into a stirred mixture of ice and water to precipitate the product.

-

Filter the resulting yellow suspension, wash the filter cake with ice-water, and press to remove excess liquid.

-

The crude product, N-(4-methoxy-2-nitrophenyl)acetamide, can be dried. The expected purity is around 99%, with a melting point of approximately 150-151°C[1].

Step 2: Selective Reduction to N-(2-hydroxylamino-5-methoxyphenyl)acetamide

This protocol is a general method for the selective reduction of an aromatic nitro group to a hydroxylamine in the presence of an amide functionality.

Materials:

-

N-(4-methoxy-2-nitrophenyl)acetamide

-

Ethanol

-

Palladium on carbon (10% Pd/C)

-

Hydrazine hydrate

Procedure:

-

Suspend N-(4-methoxy-2-nitrophenyl)acetamide in ethanol in a round-bottom flask.

-

Add a catalytic amount of 10% Pd/C to the suspension.

-

While stirring the mixture at room temperature, add hydrazine hydrate dropwise. The reaction is exothermic and may require cooling to maintain the temperature around 25°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude N-(2-hydroxylamino-5-methoxyphenyl)acetamide. This intermediate is often used directly in the next step without further purification due to its potential instability.

Step 3: Cyclization to this compound

This procedure is based on the acid-catalyzed cyclization of N-acyl-o-hydroxylaminoaniline derivatives.

Materials:

-

N-(2-hydroxylamino-5-methoxyphenyl)acetamide

-

Glacial acetic acid

Procedure:

-

To the crude N-(2-hydroxylamino-5-methoxyphenyl)acetamide from the previous step, add glacial acetic acid.

-

Heat the mixture with stirring to 80-100°C for 1-2 hours. The acetic acid serves as both the solvent and the catalyst for the cyclization.

-

Monitor the formation of the benzimidazole ring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can be isolated by pouring the reaction mixture into ice water and neutralizing with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to yield this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.

Visualizations

Synthesis Pathway of this compound

Caption: Proposed three-step synthesis of this compound.

Experimental Workflow

Caption: Workflow for the synthesis and purification of the target compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-2-methyl-benzoimidazol-1-ol and its Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. This technical guide focuses on the synthesis and characterization of 6-Methoxy-2-methyl-benzoimidazol-1-ol (also known as 1-hydroxy-6-methoxy-2-methyl-1H-benzimidazole), a benzimidazole N-oxide derivative. Due to the limited availability of direct experimental data for this specific N-oxide, this guide also provides a comprehensive overview of its immediate precursor, 6-methoxy-2-methyl-1H-benzimidazole . The methodologies for the synthesis of the parent benzimidazole and general protocols for N-oxidation are detailed to provide a complete roadmap for researchers in this field.

Physicochemical and Spectral Data

Quantitative data for the target compound and its precursor are summarized below for comparative analysis. Data for this compound is limited, and where available, it is noted.

Table 1: Physicochemical Properties

| Property | 6-methoxy-2-methyl-1H-benzimidazole | 1-hydroxy-6-methoxy-2-methyl-1H-benzimidazole |

| CAS Number | 6645-54-1 | 10066-11-2[1] |

| Molecular Formula | C₉H₁₀N₂O | C₉H₁₀N₂O₂[1] |

| Molecular Weight | 162.19 g/mol | 178.19 g/mol [1] |

| Predicted XlogP | 2.1 | Not available |

| Appearance | Solid | Not available |

| Melting Point | 172-174 °C | Not available |

Table 2: Spectral Data for 6-methoxy-2-methyl-1H-benzimidazole

| Spectral Data Type | Observed Peaks/Signals |

| ¹H NMR (DMSO-d₆) | δ (ppm): 12.15 (s, 1H, NH), 7.27-8.12 (m, 3H, Ar-H), 3.72 (s, 3H, OCH₃), 2.08 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 151.8, 135.5, 132.4, 129.9, 128.8, 123.7, 122.3, 119.4, 111.9, 55.8 (OCH₃), 14.2 (CH₃)[2][3] |

| IR (KBr, cm⁻¹) | 3439 (N-H), 2965 (C-H, aliphatic), 1613 (C=N), 1244 (C-O) |

Experimental Protocols

Synthesis of 6-methoxy-2-methyl-1H-benzimidazole

This synthesis is a classic Phillips-Ladenburg reaction involving the condensation of an o-phenylenediamine with a carboxylic acid.

Experimental Workflow: Synthesis of 6-methoxy-2-methyl-1H-benzimidazole

Caption: Reaction scheme for the synthesis of 6-methoxy-2-methyl-1H-benzimidazole.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-methoxy-o-phenylenediamine (10 mmol) and glacial acetic acid (12 mmol).

-

Reaction: Add 4N hydrochloric acid (20 mL) to the flask. Heat the mixture to reflux for 2 hours.

-

Work-up: After cooling the reaction mixture to room temperature, slowly add ammonium hydroxide solution until the pH is neutral, leading to the precipitation of the product.

-

Purification: Filter the precipitate, wash it thoroughly with cold water, and dry it. Recrystallize the crude product from ethanol to obtain pure 6-methoxy-2-methyl-1H-benzimidazole.

Synthesis of this compound (General Approach)

Direct oxidation of benzimidazoles to their N-oxides is often challenging. A more reliable method involves the cyclization of an appropriate N-substituted o-nitroaniline precursor.

General Signaling Pathway: Synthesis of Benzimidazole N-oxides

Caption: General two-step synthesis pathway for benzimidazole N-oxides.

Detailed Protocol (Adapted from general methods):

Step 1: Synthesis of N-(4-methoxy-2-nitrophenyl)acetamide [4]

-

Reaction Setup: Dissolve 4-methoxy-2-nitroaniline (20 mmol) in glacial acetic acid (30 mL).

-

Reaction: Add acetic anhydride (24 mmol) to the solution and stir the mixture at room temperature for 18 hours.

-

Work-up: Remove the solvent under vacuum.

-

Purification: Recrystallize the residue from an aqueous solution to yield pure N-(4-methoxy-2-nitrophenyl)acetamide.[4]

Step 2: Reductive Cyclization to this compound

-

Reaction Setup: In a suitable solvent such as ethanol or a dioxane-water mixture, dissolve N-(4-methoxy-2-nitrophenyl)acetamide (10 mmol).

-

Reaction: Add a reducing agent, such as sodium dithionite (Na₂S₂O₄), and a base, such as sodium hydroxide. Heat the mixture to reflux. The reaction progress should be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture and neutralize it with a suitable acid (e.g., acetic acid). The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Biological Activities of Benzimidazole Derivatives

Benzimidazole and its derivatives are known to possess a wide range of pharmacological activities.[5][6] These include:

-

Antimicrobial Activity: Effective against various strains of bacteria and fungi.

-

Antiviral Activity: Inhibition of viral replication for viruses such as HIV and influenza.

-

Anticancer Activity: Some derivatives have shown potent antiproliferative effects on various cancer cell lines.[7]

-

Antiparasitic Activity: Used in the treatment of infections caused by protozoa and helminths.[8]

-

Antioxidant Activity: The benzimidazole nucleus can act as a scavenger of free radicals.[7]

The introduction of a methoxy group at the 6-position and a methyl group at the 2-position, as in 6-methoxy-2-methyl-1H-benzimidazole, can modulate these activities. The N-oxide functionality in this compound could potentially alter the pharmacokinetic profile and biological activity, making it an interesting candidate for further investigation.

Conclusion

This technical guide provides a foundational understanding of this compound and its precursor, 6-methoxy-2-methyl-1H-benzimidazole. While experimental data on the N-oxide is scarce, the provided synthetic protocols, based on established methods for analogous compounds, offer a clear path for its preparation and subsequent study. The compiled data on the parent benzimidazole serves as a valuable reference for characterization. Further research into the biological activities of this compound is warranted to explore its potential in drug discovery and development.

References

- 1. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 2. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US9216968B2 - Heterocyclic derivative and pharmaceutical drug - Google Patents [patents.google.com]

- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide on the Chemical Properties of 6-Methoxy-2-methyl-benzoimidazol-1-ol

Disclaimer: Direct experimental data for 6-Methoxy-2-methyl-benzoimidazol-1-ol is limited in publicly accessible literature. This guide provides a comprehensive overview based on the properties of the parent compound, 6-methoxy-2-methyl-1H-benzimidazole, and established principles of benzimidazole N-oxide chemistry. The existence of the target compound is confirmed under the chemical name 1H-Benzimidazole, 1-hydroxy-6-methoxy-2-methyl-, with CAS Number 10066-11-2[1].

Core Chemical Properties

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities. The introduction of an N-oxide moiety can modulate these properties by altering electronic effects, polarity, and metabolic pathways. The N-oxide group, being a strong polarizable push-pull system, can uniquely influence the molecule's interactions.

Physicochemical Properties of the Parent Compound: 6-Methoxy-2-methyl-1H-benzimidazole

To establish a baseline, the properties of the parent benzimidazole are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H10N2O | PubChemLite[2] |

| Molecular Weight | 162.19 g/mol | Chemical Synthesis Database[3] |

| Monoisotopic Mass | 162.07932 Da | PubChemLite[2] |

| Predicted XlogP | 2.1 | PubChemLite[2] |

| SMILES | CC1=NC2=C(N1)C=C(C=C2)OC | PubChemLite[2] |

| InChI | InChI=1S/C9H10N2O/c1-6-10-8-4-3-7(12-2)5-9(8)11-6/h3-5H,1-2H3,(H,10,11) | PubChemLite[2] |

| InChIKey | KNQUHMCADKEUNP-UHFFFAOYSA-N | PubChemLite[2] |

Inferred Physicochemical Properties of this compound

The properties of the N-oxide can be inferred by considering the addition of an oxygen atom to the parent structure.

| Property | Inferred Value | Basis of Inference |

| Molecular Formula | C9H10N2O2 | Addition of one oxygen atom |

| Molecular Weight | 178.19 g/mol | Addition of atomic mass of oxygen (16.00) to the parent compound's molecular weight. This is also the confirmed molecular weight.[1] |

| Monoisotopic Mass | 178.07423 Da | Calculated by adding the mass of one oxygen atom |

| Predicted XlogP | Lower than 2.1 | The N-oxide group increases polarity, which generally lowers the XlogP value. |

| Hydrogen Bond Acceptors | Increased | The oxygen atom of the N-oxide group can act as a hydrogen bond acceptor. |

| Solubility | Increased aqueous solubility | The increased polarity from the N-oxide group is expected to enhance solubility in polar solvents. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton signals on the benzimidazole core would be expected to shift compared to the parent compound due to the electronic effect of the N-oxide. Protons closer to the N-oxide group would experience a more significant downfield shift.

-

¹³C NMR: Similarly, the carbon signals in the benzimidazole ring will be influenced by the N-oxide. The carbons directly bonded to the nitrogen atoms will show the most pronounced shifts.

Mass Spectrometry (MS)

Predicted collision cross-section (CCS) values for the parent compound, 6-methoxy-2-methyl-1H-benzimidazole, have been calculated. These values provide an indication of the ion's size and shape in the gas phase.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 163.08660 | 131.3 |

| [M+Na]⁺ | 185.06854 | 142.7 |

| [M-H]⁻ | 161.07204 | 132.9 |

| [M+NH₄]⁺ | 180.11314 | 152.3 |

| [M+K]⁺ | 201.04248 | 139.3 |

| Data from PubChemLite for 6-methoxy-2-methyl-1H-benzimidazole[2] |

For this compound, the molecular ion peak in mass spectrometry would be expected at an m/z corresponding to its molecular weight (178.19).

Experimental Protocols

Direct oxidation of benzimidazoles to their N-oxides is generally not a feasible synthetic route[4]. The synthesis of benzimidazole N-oxides typically involves the cyclization of appropriate 2-nitroaniline precursors[4][5][6].

Proposed Synthesis of this compound

This proposed synthesis is based on established methods for preparing benzimidazole N-oxides.

Step 1: N-alkylation of 4-methoxy-2-nitroaniline

-

To a solution of 4-methoxy-2-nitroaniline in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate.

-

Add an ethylating agent (e.g., ethyl iodide or diethyl sulfate) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Perform an aqueous work-up, extracting the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain N-ethyl-4-methoxy-2-nitroaniline.

Step 2: Reductive Cyclization to form the Benzimidazole N-oxide

This step is a conceptual adaptation, as the direct formation from an N-ethyl precursor is one of several possible routes. A more common approach involves the cyclization of an N-substituted 2-nitroaniline with an appropriate functional group that will form the 2-position of the benzimidazole ring. For a 2-methyl group, this would typically involve a precursor like N-(1-(4-methoxy-2-nitrophenyl)amino)ethan-1-one.

A plausible general procedure for the base-mediated cyclization of a suitable precursor is as follows:

-

Dissolve the N-substituted 2-nitroaniline precursor in a mixture of dioxane and water (e.g., 60% 1,4-dioxane-water)[5].

-

Add an aqueous solution of sodium hydroxide.

-

Heat the mixture at reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with an acid (e.g., HCl).

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting this compound by crystallization or column chromatography.

Visualizations

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Logical Relationship of Benzimidazole and its N-Oxide

Caption: Relationship between the parent benzimidazole and its N-oxide derivative.

References

An In-Depth Technical Guide to 6-Methoxy-2-methyl-benzoimidazol-1-ol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 6-Methoxy-2-methyl-benzoimidazol-1-ol (CAS Number: 10066-11-2), a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[1][2][3] This document consolidates available data on the target compound and its close structural analogs, focusing on physicochemical properties, experimental protocols, and potential biological activities to support further research and development.

Note on Data Availability: Direct experimental data for this compound is limited in publicly accessible literature. Therefore, this guide leverages data from closely related analogs, primarily 6-methoxy-2-methyl-1H-benzimidazole and other benzimidazole N-oxides, to provide a foundational understanding. All data derived from analogs will be clearly indicated.

Physicochemical Properties

Quantitative data for this compound and its key analogs are summarized below for comparative analysis.

| Property | This compound | 6-methoxy-2-methyl-1H-benzimidazole (Analog) | 6-Methoxy-1H-benzimidazole-2-methanol (Analog) |

| CAS Number | 10066-11-2[4] | 94-87-1 (Not explicitly found, CID 3509826)[5] | 20033-99-2[6] |

| Molecular Formula | C₉H₁₀N₂O₂[4] | C₉H₁₀N₂O[5] | C₉H₁₀N₂O₂[6] |

| Molecular Weight | 178.19 g/mol | 162.19 g/mol [7] | 178.19 g/mol [6] |

| Appearance | Not specified | Not specified | Not specified |

| Melting Point | Not specified | Not specified[7] | Not specified |

| Boiling Point | Not specified | Not specified[7] | Not specified |

| Solubility | Not specified | Not specified | Generally soluble in organic solvents[6] |

| Predicted XlogP | Not specified | 2.1[5] | Not specified |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific research. Below are generalized protocols for the synthesis and biological evaluation of benzimidazole derivatives, based on literature for analogous compounds.

Synthesis of Benzimidazole Derivatives

The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[8] For N-oxides, a common route is the base-mediated cyclization of o-nitroanilines.[9]

General Procedure for the Synthesis of 2-Aryl Benzimidazole N-oxides (Microwave-Assisted): [9]

-

Reaction Setup: In a microwave-safe vial, combine the substituted o-nitroaniline and the desired aryl aldehyde in a suitable solvent such as ethanol or water.

-

Microwave Irradiation (Step 1): Heat the reaction mixture in a microwave reactor for a specified time (e.g., 20 minutes) and temperature (e.g., 120 °C) to facilitate the formation of the aniline intermediate.

-

Cyclization (Step 2): To the reaction mixture, add an aqueous solution of a base, such as potassium carbonate (e.g., 0.5 M).

-

Microwave Irradiation (Step 2): Subject the mixture to a second round of microwave heating under similar conditions as the first step to induce cyclization.

-

Work-up: Upon completion, the crude product often precipitates and can be isolated by simple filtration, eliminating the need for extensive extraction procedures.[9]

-

Purification: The isolated solid can be further purified by recrystallization or column chromatography.

Biological Activity Evaluation

Benzimidazole derivatives are frequently screened for a variety of biological activities.

Antimicrobial Activity Screening (Microdilution Method): [10]

-

Preparation of Test Compounds: Dissolve the synthesized benzimidazole derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Bacterial/Fungal Strains: Use standardized strains of bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans).

-

Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate growth medium.

-

Inoculation: Add a standardized suspension of the microbial strain to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. A colorimetric indicator such as p-iodonitrotetrazolium chloride (INT) can be used to aid in the visualization of microbial growth.[10]

Antioxidant Activity (DPPH Free Radical Scavenging Assay): [8]

-

Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

Assay: In a 96-well plate, add different concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to the control. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.[8]

Visualizations

General Synthesis Workflow for Benzimidazole Derivatives

This diagram illustrates a generalized synthetic pathway for producing benzimidazole derivatives, highlighting the key reaction steps.

Caption: Generalized workflow for the synthesis of benzimidazoles.

Conceptual Signaling Pathway for Anticancer Activity of Benzimidazoles

The anticancer mechanism of benzimidazole derivatives can be multifaceted. This diagram presents a conceptual pathway based on the known activities of this class of compounds, such as the inhibition of specific kinases.

Caption: Conceptual anticancer mechanism of benzimidazoles.

Biological Activity and Potential Applications

-

Anticancer: Many benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and receptor tyrosine kinases.[3]

-

Antimicrobial: The benzimidazole core is found in several antimicrobial agents, exhibiting activity against bacteria, fungi, and viruses.[1][11]

-

Antiprotozoal: Benzimidazole N-oxides have been reported to show promising activity against protozoa such as Trypanosoma cruzi and Trichomonas vaginalis.[12]

-

Antioxidant: Certain substituted benzimidazoles have been shown to possess significant antioxidant properties, which can be evaluated using assays like the DPPH radical scavenging method.[8][10]

The unique N-oxide functionality in compounds like this compound can act as a push-pull electron donor/acceptor group, which may enhance solubility in polar solvents and contribute to unique biological properties.[9][13]

Conclusion

This compound represents an interesting, yet understudied, member of the pharmacologically significant benzimidazole family. While a detailed experimental profile for this specific compound is yet to be established in the public domain, the wealth of information available for its structural analogs provides a strong foundation for future research. The synthetic protocols and biological evaluation methods outlined in this guide, derived from closely related benzimidazole derivatives, offer a starting point for researchers and drug development professionals to explore the therapeutic potential of this and similar molecules. Further investigation into the synthesis, characterization, and biological activity of this compound is warranted to fully elucidate its potential contributions to medicinal chemistry.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. PubChemLite - 6-methoxy-2-methyl-1h-benzimidazole (C9H10N2O) [pubchemlite.lcsb.uni.lu]

- 6. cymitquimica.com [cymitquimica.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. banglajol.info [banglajol.info]

- 9. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. Novel antiprotozoal products: imidazole and benzimidazole N-oxide derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Enigmatic Potential of 6-Methoxy-2-methyl-benzoimidazol-1-ol: A Technical Overview for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Anticipated Biological Activities and Methodologies for a Novel Benzimidazole N-oxide.

While direct experimental data on the biological activity of 6-Methoxy-2-methyl-benzoimidazol-1-ol remains to be published, its chemical structure, belonging to the benzimidazole N-oxide class, places it in a category of compounds with a rich and diverse pharmacological profile. This technical guide consolidates the known biological activities of structurally similar benzimidazole derivatives to provide a predictive framework for the potential therapeutic applications and experimental evaluation of this novel molecule.

Benzimidazole-based compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The introduction of a methoxy group at the 6-position and a methyl group at the 2-position, combined with the N-oxide functionality, is anticipated to modulate these activities, potentially leading to enhanced efficacy or novel mechanisms of action.

Predicted Biological Activities and Supporting Data from Related Compounds

Based on the extensive research into benzimidazole derivatives, this compound is hypothesized to possess several key biological activities. The following tables summarize quantitative data from studies on analogous compounds, offering a valuable reference for planning future investigations.

Table 1: Antiproliferative and Cytotoxic Activities of Benzimidazole Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| N-methyl-substituted benzimidazole with hydroxyl and methoxy groups | MCF-7 | 3.1 | [1] |

| 2-hydroxy-4-methoxy-substituted N-isobutyl benzimidazole | Various | 2.2–4.4 | [1] |

| 2-hydroxy-substituted N-methyl benzimidazole | HCT 116 | 3.7 | [1] |

| 2-hydroxy-substituted N-methyl benzimidazole | MCF-7 | 1.2 | [1] |

| 2-hydroxy-substituted N-methyl benzimidazole | HEK 293 | 5.3 | [1] |

| A novel benzimidazole salt | MCF-7 | 22.41 | [2] |

| A novel benzimidazole salt | HepG2 | 25.14 | [2] |

| A novel benzimidazole salt | DLD-1 | 41.97 | [2] |

Table 2: Antimicrobial Activities of Benzimidazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µM) | Reference |

| Benzimidazole with two hydroxy and one methoxy group | E. faecalis | 8 | [1] |

| Various pyrazoline derivatives with methoxy substitution | Various | 32-512 µg/mL | [3] |

Table 3: Antioxidant Activity of Benzimidazole Derivatives

| Compound/Derivative | Assay | Activity Metric | Reference |

| Various hydroxy- and methoxy-substituted benzimidazoles | DPPH, ABTS, FRAP | Significantly improved vs. BHT | [1] |

Key Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a series of well-established in vitro and in vivo assays should be employed. The following protocols are based on methodologies reported for analogous benzimidazole compounds.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Workflow for MTT Assay:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

-

Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.

Antimicrobial Activity Screening (Microbroth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Microbroth Dilution:

Caption: Workflow for MIC determination via microbroth dilution.

Detailed Steps:

-

Serial Dilution: Prepare a series of dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).

-

Incubation: Incubate the plates at an appropriate temperature and duration.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are yet to be identified, the activities of related compounds suggest several potential signaling pathways that could be modulated.

Apoptosis Induction in Cancer Cells

Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Hypothesized Apoptotic Signaling:

Caption: Potential apoptotic pathways targeted by the compound.

Investigations into the apoptotic potential of this compound could involve measuring the expression levels of key proteins such as Bax, Bcl-2, and caspases (-3, -8, -9) in treated cancer cells.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, molecule within the pharmacologically significant benzimidazole class. Based on the activities of structurally related compounds, it is a strong candidate for possessing antiproliferative, antimicrobial, and antioxidant properties. The experimental protocols and potential mechanisms of action outlined in this guide provide a robust framework for initiating a comprehensive biological evaluation. Future research should focus on synthesizing the compound and systematically screening it against a panel of cancer cell lines and microbial strains. Subsequent mechanistic studies will be crucial to elucidate its molecular targets and signaling pathways, ultimately paving the way for its potential development as a novel therapeutic agent.

References

- 1. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]

- 3. turkjps.org [turkjps.org]

An In-depth Technical Guide on 6-Methoxy-2-methyl-benzoimidazol-1-ol and Related Benzimidazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents. The fusion of a benzene ring with an imidazole ring imparts a unique combination of aromaticity, hydrogen bonding capability, and steric features, allowing for diverse interactions with biological targets. Substitutions on the benzimidazole ring system, such as methoxy and methyl groups, can significantly modulate the physicochemical properties and biological activities of these compounds. The introduction of a hydroxyl group at the N-1 position to form a benzimidazol-1-ol (or N-hydroxy-benzimidazole) is a less common but intriguing modification that can alter the electronic properties, metabolic stability, and target-binding interactions of the parent molecule. This technical guide aims to provide a comprehensive review of the synthesis, properties, and potential applications of 6-Methoxy-2-methyl-benzoimidazol-1-ol by examining the literature on analogous compounds.

Synthesis and Characterization

While a specific synthetic protocol for this compound is not documented, its synthesis can be extrapolated from established methods for preparing substituted benzimidazoles and N-hydroxy heterocycles. A plausible synthetic route would likely involve the cyclization of a substituted o-phenylenediamine precursor.

General Synthetic Approach for Substituted Benzimidazoles

The most common method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester, or nitrile). For 2-methyl substituted benzimidazoles, acetic acid is a common reagent.[1]

dot

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-1H-benzimidazoles (General Procedure)

This protocol is adapted from a method utilizing ZnO nanoparticles as a catalyst for the cyclocondensation reaction.[2]

-

Dissolve the o-phenylenediamine derivative (10 mmol) and the corresponding aldehyde (10 mmol) in absolute ethanol (50 mL).

-

Add ZnO nanoparticles (0.02 mol%) to the mixture.

-

Stir the reaction mixture at 70°C for a period ranging from 15 minutes to 2 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, wash the product with an ethanol-water (1:1) mixture.

-

Recrystallize the crude product from ethanol to obtain the purified 2-substituted-1H-benzimidazole.

Protocol 2: N-Alkylation of Benzimidazoles (General Procedure)

This protocol describes a general method for the N-substitution of a benzimidazole core.[3]

-

To a solution of the 6-substituted 1H-benzimidazole derivative (1 mmol) in acetonitrile (10 mL), add potassium carbonate (1 mmol).

-

Add the desired substituted halide (1.2 mmol) to the mixture at 80°C.

-

Heat the reaction mixture for 12-24 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into an ice/water mixture to precipitate the product.

-

Filter the solid product and purify by column chromatography on silica gel.

Quantitative Data

Quantitative data for the specific target compound is unavailable. However, the following table summarizes representative biological activity data for related substituted benzimidazole derivatives to provide a comparative context.

| Compound/Derivative Class | Target/Assay | IC50/MIC/Activity | Reference |

| N-methyl-substituted hydroxy- and methoxy-benzimidazoles | MCF-7 cell line (Antiproliferative) | IC50 = 3.1 µM | [4] |

| 2-methyl-1H-benzimidazole | DPPH radical scavenging (Antioxidant) | IC50 = 144.84 µg/ml | [1] |

| 2-methyl-1H-benzimidazole | Brine shrimp lethality (Cytotoxicity) | LC50 = 0.42 µg/ml | [1] |

| 6-chloro/nitro-1H-benzimidazole derivatives | Various cancer cell lines (Anticancer) | IC50 ranging from 1.84 to 10.28 µg/mL | [5] |

| Methoxy-substituted benzimidazole | Anti-inflammatory activity | 43.5% paw edema inhibition | [6] |

| Benzimidazole derivatives | E. coli (Antibacterial) | MIC = 5.4 µM | [7] |

| Benzimidazole derivatives | C. albicans (Antifungal) | MIC = 5.4 µM | [7] |

Biological Activities and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[8] The mechanism of action often involves interference with key cellular processes. For instance, some benzimidazole-based drugs, like albendazole, function by inhibiting microtubule polymerization.[9] In the context of cancer, benzimidazole derivatives have been reported to target various signaling pathways involved in cell proliferation, survival, and angiogenesis.

Given the common anticancer activity reported for benzimidazole derivatives, a hypothetical signaling pathway that could be modulated by this compound is the receptor tyrosine kinase (RTK) pathway, which is frequently dysregulated in cancer.

dot

Caption: Hypothetical inhibition of an RTK signaling pathway by the target compound.

Conclusion

While specific experimental data on this compound remains to be elucidated, the extensive research on related benzimidazole derivatives provides a strong foundation for predicting its potential as a bioactive molecule. The synthetic accessibility of the benzimidazole core, coupled with the diverse biological activities exhibited by its substituted analogues, suggests that this compound and similar N-hydroxy derivatives are promising candidates for further investigation in drug discovery and development. Future research should focus on the targeted synthesis and comprehensive biological evaluation of this and other N-hydroxy-benzimidazoles to fully explore their therapeutic potential.

References

- 1. banglajol.info [banglajol.info]

- 2. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. eares.org [eares.org]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Synthesis and antiparasitic activity of 1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 6-Methoxy-2-methyl-1H-benzimidazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a detailed overview of the spectroscopic data and a representative synthetic protocol for 6-methoxy-2-methyl-1H-benzimidazole. Due to the limited availability of experimental data for 6-Methoxy-2-methyl-benzoimidazol-1-ol, this document focuses on its closely related and well-characterized analog, 6-methoxy-2-methyl-1H-benzimidazole. This compound serves as a valuable reference for researchers working with substituted benzimidazole scaffolds, which are of significant interest in medicinal chemistry and materials science.

Spectroscopic Data

The structural elucidation of 6-methoxy-2-methyl-1H-benzimidazole is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data of 6-methoxy-2-methyl-1H-benzimidazole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.20 | s | - | NH |

| 7.48-7.42 | dd | - | C4-H & C7-H |

| 7.09-7.06 | m | - | C5-H & C6-H |

| 2.46 | s | - | CH₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of 6-methoxy-2-methyl-1H-benzimidazole

| Chemical Shift (δ) ppm | Assignment |

| 151.15 | C2 |

| 138.91 | C7a |

| 130.90 | C3a |

| 114.17 | C5/C6 |

| 14.54 | CH₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz[1]

Table 3: IR Spectroscopic Data of 6-methoxy-2-methyl-1H-benzimidazole

| Wavenumber (cm⁻¹) | Assignment |

| 3185 | N-H stretching |

Sample Preparation: KBr pellet[1]

Table 4: Mass Spectrometry Data of 6-methoxy-2-methyl-1H-benzimidazole

| m/z | Ion |

| 163.08660 | [M+H]⁺ |

| 185.06854 | [M+Na]⁺ |

| 161.07204 | [M-H]⁻ |

| 162.07877 | [M]⁺ |

Predicted data[2]

Experimental Protocols

The synthesis of 6-methoxy-2-methyl-1H-benzimidazole can be achieved through the condensation of an appropriate o-phenylenediamine derivative with acetic acid. The following is a representative experimental protocol.

Synthesis of 6-methoxy-2-methyl-1H-benzimidazole

A mixture of 4-methoxy-o-phenylenediamine and a slight excess of glacial acetic acid is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and neutralized with a suitable base, such as sodium bicarbonate solution, which leads to the precipitation of the crude product. The precipitate is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure 6-methoxy-2-methyl-1H-benzimidazole.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a potassium bromide (KBr) pellet.

-

Mass Spectrometry: Mass spectral data is acquired using an electrospray ionization (ESI) mass spectrometer.

Visualizations

Diagram 1: Synthetic Pathway for 6-methoxy-2-methyl-1H-benzimidazole

Caption: Synthetic route to 6-methoxy-2-methyl-1H-benzimidazole.

Diagram 2: Experimental Workflow for Synthesis and Characterization

Caption: Workflow for synthesis and spectroscopic analysis.

References

An In-depth Technical Guide to 6-Methoxy-2-methyl-benzoimidazol-1-ol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 6-methoxy-2-methyl-benzoimidazol-1-ol and its analogous compounds. The information is curated for researchers and professionals involved in drug discovery and development, with a focus on presenting clear, actionable data and methodologies.

Core Structure and Nomenclature

The core structure of interest is This compound , a benzimidazole N-oxide derivative. The benzimidazole scaffold is a key pharmacophore in numerous clinically used drugs, and the introduction of a methoxy group at the 6-position, a methyl group at the 2-position, and an N-oxide at the 1-position can significantly modulate its physicochemical and biological properties. The N-oxide moiety, in particular, can enhance solubility and act as a prodrug, being reduced in vivo to the corresponding benzimidazole.

Synthesis of Benzimidazole Derivatives and N-oxides

The synthesis of 2-substituted benzimidazoles, including those with a 6-methoxy group, typically involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of the specific N-oxide, a multi-step process starting from a substituted 2-nitroaniline is generally required, as direct oxidation of the benzimidazole is often not feasible.[1]

General Synthesis of 6-Methoxy-2-methyl-1H-benzimidazole

A common route to this analog involves the reaction of 4-methoxy-o-phenylenediamine with acetic acid.

Experimental Protocol: Synthesis of 6-Methoxy-2-methyl-1H-benzimidazole

-

Reaction Setup: A mixture of 4-methoxy-o-phenylenediamine (1 mmol) and glacial acetic acid (1.2 mmol) is prepared in a round-bottom flask.

-

Reflux: The mixture is refluxed for 4-6 hours in the presence of a condensing agent such as 4N HCl.

-

Neutralization: After cooling to room temperature, the reaction mixture is carefully neutralized with a solution of sodium hydroxide or ammonium hydroxide until a precipitate is formed.

-

Isolation and Purification: The resulting solid is collected by filtration, washed with cold water, and then dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Synthesis of this compound

The synthesis of the target N-oxide is more complex and typically involves the cyclization of an N-substituted 2-nitroaniline derivative.

Experimental Protocol: Synthesis of Benzimidazole N-oxides from 2-Nitroaniline Derivatives

This protocol is a generalized procedure based on published methods for analogous compounds.[1]

-

Preparation of the N-substituted 2-nitroaniline: An N-alkyl-4-methoxy-2-nitroaniline is synthesized via nucleophilic aromatic substitution of a suitable starting material (e.g., 1-chloro-4-methoxy-2-nitrobenzene) with the corresponding amine.

-

Cyclization: The N-alkyl-4-methoxy-2-nitroaniline derivative is heated at reflux with a base, such as sodium hydroxide, in a solvent system like a 60% 1,4-dioxane-water mixture.[1]

-

Work-up and Isolation: The reaction mixture is cooled, and the product is isolated by extraction or precipitation, followed by purification using standard techniques like recrystallization or chromatography.

Biological Activities of 6-Methoxy-2-methyl-benzimidazole Analogs

Derivatives of 6-methoxy-2-methyl-benzimidazole have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The presence of the methoxy and methyl groups can influence the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial potential of benzimidazole derivatives. The activity is often dependent on the nature and position of substituents on the benzimidazole core.

| Compound ID | Derivative/Analog | Target Organism | Activity (MIC/IC50) | Reference |

| 1 | 2-(Substituted)-6-methoxy-benzimidazoles | Staphylococcus aureus | MIC: 8-64 µg/mL | [2] |

| 2 | N-substituted-2-methyl-benzimidazoles | MRSA | MIC: up to 4 µg/mL | [3] |

| 3 | Various 2,5,6-trisubstituted benzimidazoles | Gram-positive & Gram-negative bacteria | Variable MICs | [4] |

Anticancer Activity

Benzimidazole derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization.

| Compound ID | Derivative/Analog | Cell Line | Activity (IC50) | Reference |

| 4 | 5-substituted-2-methylbenzimidazoles | Various human cancer cell lines | Potent activity reported for some derivatives | [5][6] |

| 5 | N-methyl-substituted benzimidazole with hydroxy and methoxy groups | MCF-7 (breast cancer) | IC50 = 3.1 µM | [7] |

| 6 | Benzimidazole-triazole hybrids | HepG-2, HCT-116, MCF-7, HeLa | IC50 ≈ 3.34–10.92 μM for potent analogs | [8] |

| 7 | Benzimidazole derivatives | HCT-116 (colon cancer) | IC50 = 16.2 ± 3.85 µg/mL for a potent analog | [9] |

| 8 | Benzimidazole derivatives | MCF-7 (breast cancer) | IC50 = 8.86 ± 1.10 µg/mL for a potent analog | [9] |

Experimental Protocols for Biological Evaluation

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound against microbial strains is typically determined using the broth microdilution method.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Determination of IC50 (Half-maximal Inhibitory Concentration) for Anticancer Activity

The MTT assay is a colorimetric assay widely used for assessing cell viability and proliferation to determine the IC50 of a compound.[10]

Experimental Protocol: MTT Assay for IC50 Determination [10]

-

Cell Seeding: Adherent cancer cells are seeded into a 96-well plate at a density of 1,000-10,000 cells/well and allowed to attach overnight.[10]

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).[10]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.[10]

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[10]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.[10]

-

IC50 Calculation: The percentage of cell viability is plotted against the compound concentration, and the IC50 value is calculated as the concentration that inhibits cell growth by 50%.[10]

Potential Signaling Pathways

Benzimidazole derivatives exert their biological effects through various mechanisms of action. One of the most well-documented pathways for their anticancer activity is the inhibition of tubulin polymerization.

By binding to the colchicine-binding site on β-tubulin, benzimidazole derivatives disrupt the formation of microtubules. This leads to the disassembly of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis. This mechanism is a hallmark of several successful anticancer drugs.

Conclusion

This compound and its analogs represent a promising class of compounds with diverse biological activities. The synthetic routes, while sometimes challenging for the N-oxide derivatives, are accessible through established chemical methodologies. The quantitative data on their antimicrobial and anticancer activities provide a solid foundation for further structure-activity relationship (SAR) studies and lead optimization. The detailed experimental protocols included in this guide are intended to facilitate the replication and extension of these findings. Future research should focus on elucidating the specific signaling pathways modulated by these compounds to better understand their mechanism of action and to identify potential biomarkers for their efficacy.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 5‐Substituted 2‐Methylbenzimidazoles with Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 6. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. journal.waocp.org [journal.waocp.org]

- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Methodological & Application

Synthesis of 6-Methoxy-2-methyl-benzoimidazol-1-ol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 6-Methoxy-2-methyl-benzoimidazol-1-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on a multi-step route starting from commercially available 4-methoxy-2-nitroaniline. The key transformation involves the base-mediated intramolecular cyclization of an N-substituted o-nitroaniline precursor to form the benzimidazole N-oxide core. This protocol offers a clear and reproducible methodology for obtaining the target compound for further research and development.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery. The introduction of an N-oxide functionality, leading to benzimidazol-1-ols (which exist in tautomeric equilibrium with benzimidazole N-oxides), can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This compound, in particular, represents a scaffold with potential applications in various therapeutic areas due to the combined structural features of the methoxy, methyl, and N-hydroxy-benzimidazole moieties. This protocol details a reliable synthetic route to access this compound for screening and lead optimization efforts.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed via a three-step sequence as illustrated below. The initial step involves the protection of the amino group of 4-methoxy-2-nitroaniline by acetylation. The resulting acetamide is then N-alkylated with chloroacetone to introduce the precursor for the 2-methyl group. The final and key step is a base-catalyzed intramolecular cyclization of the N-acetonyl-N-acetyl-4-methoxy-2-nitroaniline intermediate to yield the target benzimidazole N-oxide.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide

This procedure follows the established method of acetylating 4-methoxy-2-nitroaniline to protect the exocyclic amino group.

Materials:

-

4-Methoxy-2-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-2-nitroaniline (1.0 eq) in glacial acetic acid.

-

To this solution, add acetic anhydride (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 18 hours.

-

After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Recrystallize the crude product from aqueous ethanol to afford pure N-(4-Methoxy-2-nitrophenyl)acetamide as a yellow solid.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |

| 4-Methoxy-2-nitroaniline | 168.15 | 1.0 | 1.0 |

| Acetic anhydride | 102.09 | 1.2 | 1.2 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |

| N-(4-Methoxy-2-nitrophenyl)acetamide | 210.19 | - | 85-95 |

Step 2: Synthesis of N-Acetonyl-N-(4-methoxy-2-nitrophenyl)acetamide

This step introduces the acetonyl group, which is the precursor to the 2-methyl group of the benzimidazole ring.

Materials:

-

N-(4-Methoxy-2-nitrophenyl)acetamide

-

Chloroacetone

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a solution of N-(4-Methoxy-2-nitrophenyl)acetamide (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

-

Add chloroacetone (1.5 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude N-Acetonyl-N-(4-methoxy-2-nitrophenyl)acetamide, which can be used in the next step without further purification or purified by column chromatography if necessary.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |

| N-(4-Methoxy-2-nitrophenyl)acetamide | 210.19 | 1.0 | 1.0 |

| Chloroacetone | 92.52 | 1.5 | 1.5 |

| Potassium carbonate | 138.21 | 2.0 | 2.0 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |

| N-Acetonyl-N-(4-methoxy-2-nitrophenyl)acetamide | 266.25 | - | 70-85 |

Step 3: Synthesis of this compound

This is the key cyclization step to form the target benzimidazole N-oxide.

Materials:

-

N-Acetonyl-N-(4-methoxy-2-nitrophenyl)acetamide

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve N-Acetonyl-N-(4-methoxy-2-nitrophenyl)acetamide (1.0 eq) in anhydrous ethanol in a round-bottom flask.

-

Add a solution of sodium ethoxide in ethanol (2.0 eq) dropwise to the reaction mixture at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize by adding saturated aqueous ammonium chloride solution.

-

Remove the ethanol under reduced pressure.

-

Extract the residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |

| N-Acetonyl-N-(4-methoxy-2-nitrophenyl)acetamide | 266.25 | 1.0 | 1.0 |

| Sodium ethoxide | 68.05 | 2.0 | 2.0 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |

| This compound | 178.19 | - | 50-70 |

Experimental Workflow Visualization

Figure 2: Detailed experimental workflow for the synthesis.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Acetic anhydride is corrosive and a lachrymator; handle with care.

-

Chloroacetone is toxic and a lachrymator; handle with extreme caution.

-

Sodium ethoxide is a strong base and is moisture-sensitive; handle under an inert atmosphere if possible.

-

DMF is a potential teratogen; avoid inhalation and skin contact.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. The provided workflow and data tables are intended to facilitate the reproduction of this synthesis in a laboratory setting.

Application Notes and Protocols for 6-Methoxy-2-methyl-benzoimidazol-1-ol in Cell Culture

Disclaimer: The following application notes and protocols are based on the biological activities of structurally related benzimidazole derivatives. As of the date of this document, no specific experimental data for 6-Methoxy-2-methyl-benzoimidazol-1-ol in cell culture has been found in the public domain. Researchers should use this information as a guideline and perform their own dose-response experiments to determine the optimal conditions for their specific cell lines and assays.

Introduction

This compound is a heterocyclic organic compound belonging to the benzimidazole family. Benzimidazole derivatives are a well-established class of compounds with a broad range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1][2]. The benzimidazole core is structurally similar to purine nucleotides, allowing these compounds to interact with various biological targets[3].

The anticancer effects of benzimidazole derivatives are often attributed to their ability to interfere with crucial cellular processes such as cell division, signaling, and survival pathways[4][5]. This document provides a hypothetical framework for the application of this compound in cell culture, drawing parallels from the known mechanisms of similar compounds.

Potential Biological Activities in Cell Culture

Based on the literature for related benzimidazole derivatives, this compound may exhibit the following activities in a cell culture setting:

-

Antiproliferative Activity: Benzimidazole derivatives have been shown to inhibit the proliferation of various cancer cell lines. This effect is often mediated by the induction of cell cycle arrest, typically at the G2/M phase[1][6].

-

Induction of Apoptosis: Many benzimidazole compounds trigger programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways[4][7].

-

Microtubule Disruption: A key mechanism of action for several benzimidazole derivatives is the inhibition of tubulin polymerization, leading to the disruption of the microtubule network, mitotic arrest, and subsequent cell death[5][8].

-

Modulation of Signaling Pathways: Benzimidazole compounds have been reported to modulate various signaling pathways implicated in cancer progression, including the PI3K/AKT and MAPK pathways[4].

Quantitative Data from Related Benzimidazole Derivatives

The following table summarizes the cytotoxic activities (IC50 values) of various methoxy- and hydroxy-substituted N-benzimidazole derivatives against different cancer cell lines. This data can serve as a reference for designing initial dose-response experiments for this compound.

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-hydroxy-4-methoxy-substituted derivative (12) | MCF-7 | 3.1 ± 2.6 | --INVALID-LINK--[9][10] |

| 3,4,5-trihydroxy-substituted derivative (36) | MCF-7 | 4.8 ± 0.7 | --INVALID-LINK--[9][10] |

| 2,4-dihydroxy-substituted derivative (35) | MCF-7 | 8.7 ± 1.5 | --INVALID-LINK--[9][10] |

| 2-hydroxy-substituted derivative (11) | HCT 116 | 3.7 ± µM | --INVALID-LINK--[9][10] |

| 2-hydroxy-substituted derivative (11) | MCF-7 | 1.2 ± µM | --INVALID-LINK--[9][10] |

| 2-hydroxy-substituted derivative (11) | HEK 293 | 5.3 ± µM | --INVALID-LINK--[9][10] |

| 2-hydroxy-4-methoxy-substituted derivative (10) | Various | 2.2 - 4.4 µM | --INVALID-LINK--[9][10] |

Experimental Protocols

-

Solubility Testing: Due to the lack of specific data, it is recommended to first test the solubility of this compound in common laboratory solvents such as DMSO, ethanol, or methanol. Benzimidazole derivatives are often soluble in organic solvents[4].

-

Stock Solution Preparation:

-

Accurately weigh a small amount of the compound (e.g., 1-10 mg).

-

Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM).

-

Ensure complete dissolution. Gentle warming or vortexing may be required.

-

Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

This protocol is a general guideline for assessing the cytotoxic effects of the compound on a chosen cell line.

-

Cell Seeding:

-

Culture the desired cell line to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the this compound stock solution in complete culture medium. A starting range of 0.1 µM to 100 µM is suggested.

-

Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until formazan crystals are formed.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Visualizations

The following diagram illustrates a plausible signaling pathway that could be affected by this compound, based on the known mechanisms of other benzimidazole derivatives which often lead to apoptosis.

References

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 6-Methoxy-2-methyl-benzoimidazol-1-ol Assay Development

Topic: 6-Methoxy-2-methyl-benzoimidazol-1-ol Assay Development For: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. This document provides a comprehensive guide for the development of assays to characterize the biological activity of a novel benzimidazole compound, this compound. Given the prevalence of kinase inhibition among bioactive benzimidazole molecules, this protocol will proceed under the hypothesis that this compound functions as a protein kinase inhibitor.

This application note outlines a strategic workflow for the initial biochemical characterization and subsequent cell-based validation of this compound. We describe a primary high-throughput screening (HTS) assay to determine its kinase inhibitory potential, followed by a secondary cell-based assay to assess its effect on cell viability.

Hypothetical Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

Many benzimidazole derivatives target key signaling nodes in cancer progression, such as Receptor Tyrosine Kinases (RTKs). These receptors are crucial for regulating cell growth, proliferation, and survival.[1][2][3] Dysregulation of RTK signaling is a common feature in various cancers.[1][2][4] The hypothetical mechanism of action for this compound is the inhibition of an RTK, thereby blocking downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.[2][5]

Caption: Hypothetical RTK signaling pathway inhibited by the compound.

Experimental Workflow for Assay Development

The development of an assay for a novel compound follows a logical progression from initial biochemical screening to more complex cellular and in vivo models. The workflow begins with a primary high-throughput screening to identify if the compound has activity against the target kinase. Positive hits are then validated through dose-response studies to determine potency (IC50). Subsequently, the compound's effect on cancer cell viability is assessed using a secondary, cell-based assay.

Caption: Experimental workflow for inhibitor assay development.

Data Presentation

Table 1: Primary Screen - Kinase Inhibition Data